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Introduction

The striatum, a primary input nucleus of the basal ganglia, is critical for motor control, reward
processing, and goal-directed behaviors.[1] Its intricate circuitry is heavily modulated by the
interplay of several neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2]
[3] Cholinergic interneurons (Chis), though comprising only 1-2% of the striatal neuronal
population, are the principal source of ACh and exert profound control over striatal output.[4][5]
They do so via a dense network of axonal varicosities that release ACh, activating both
ionotropic nicotinic and metabotropic muscarinic acetylcholine receptors (MAChRS).[4][6]

Among the five mMAChR subtypes (M1-M5), the M4 receptor (M4R) is abundantly expressed in
the striatum and has emerged as a key regulator of striatal physiology and a promising
therapeutic target for neuropsychiatric and movement disorders.[7][8] This guide provides a
comprehensive overview of the current understanding of M4 receptor function in the striatum,
focusing on its localization, signaling mechanisms, role in synaptic plasticity and dopamine-
acetylcholine interactions, and its implications for drug development.

Localization and Expression of M4 Receptors in the
Striatum
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The M4 receptor exhibits a distinct expression pattern within the striatal microcircuitry,
positioning it to uniquely modulate the activity of the direct pathway.

 Direct Pathway Spiny Projection Neurons (dSPNs): The M4R is the most abundant
muscarinic receptor subtype in the striatum and is preferentially expressed in dSPNs, which
also express the D1 dopamine receptor.[1][2][9] Electron microscopy studies have shown
that M4Rs are clustered near axospinous glutamatergic synapses on the cell bodies and
dendrites of these neurons.[2][10] This co-localization with D1 receptors is fundamental to
the functional antagonism between cholinergic and dopaminergic signaling in the direct
pathway.[2][9]

o Cholinergic Interneurons (Chls): M4 receptors, along with M2 receptors, are expressed on
Chls where they function as inhibitory autoreceptors, regulating the synthesis and release of
ACh.[8][11] This provides a negative feedback mechanism controlling the overall cholinergic
tone in the striatum.[11]

o Corticostriatal Terminals: M4Rs are also located on presynaptic corticostriatal terminals,
where their activation can inhibit the release of glutamate.[2][8] This presynaptic inhibition
provides another layer of control over the excitability of spiny projection neurons.

The subcellular distribution of M4AR on dSPNs is dynamic and regulated by the local cholinergic
environment. In vivo studies show that agonist stimulation with oxotremorine induces the
translocation of M4R from the plasma membrane to intracellular endosomes in dSPNs, but not
in Chls.[12]

M4 Receptor Signaling Pathways

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gai/o pathway.[2][10] This canonical pathway involves the inhibition of adenylyl cyclase (AC),
leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A
(PKA) activity.[13][14] This mechanism directly opposes the signaling cascade of the Gas/olf-
coupled D1 dopamine receptor, which stimulates adenylyl cyclase to increase cCAMP
production.[13][15]

The high efficacy of M4R signaling allows it to powerfully counteract D1 receptor-mediated
effects. At physiological concentrations, ACh acting on M4Rs can completely shut down the
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positive CAMP response induced by dopamine in dSPNs.[14] Beyond cAMP modulation, M4R
activation can also lead to the G-protein-mediated inhibition of Ca2+ channels, further reducing
neuronal excitability.[10][16]
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Caption: M4R and D1R opposing signaling pathways in a dSPN.

Functional Roles of Striatal M4 Receptors
Modulation of Synaptic Plasticity

The balance between long-term potentiation (LTP) and long-term depression (LTD) at
corticostriatal synapses is crucial for motor learning and is modulated by dopamine and
acetylcholine. In dSPNs, D1 receptor activation typically promotes LTP.[2] The M4 receptor acts
as a counterbalance, promoting LTD and opposing D1-dependent LTP.[2][17] Endogenous
cholinergic signaling through M4Rs is necessary for the induction of spike-timing-dependent
LTD in dSPNs.[2] This effect is mediated, in part, by the suppression of Regulator of G-protein
Signaling 4 (RGS4).[2][17] By inhibiting cAMP signaling and interacting with NMDA receptor
function, M4R activation blunts the molecular cascades required for LTP induction.[8]

Interaction with the Dopaminergic System
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The functional antagonism between M4 and D1 receptors is a cornerstone of striatal function.
[13]

» Direct Inhibition of D1 Signaling: As detailed above, M4R activation directly suppresses D1-
mediated cAMP production and downstream signaling within dSPNs.[13][15]

e Modulation of Dopamine Release: The regulation of DA release by mAChRs is complex, with
different subtypes playing distinct roles. M4 receptors located on Chls act as autoreceptors
to inhibit ACh release.[3][11] This, in turn, reduces ACh-mediated activation of nicotinic
receptors on DA terminals, thereby influencing DA release probability.[11][18] Furthermore,
postsynaptic MARs on dSPNs can regulate DA release via endocannabinoid-dependent
mechanisms.[19] Studies using M4 receptor knockout mice show that the absence of these
receptors leads to increased locomotor stimulation in response to D1 agonists and
psychostimulants like amphetamine and cocaine, confirming the inhibitory role of M4R on the
dopamine system.[7][9]
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Caption: M4R autoreceptor provides negative feedback on ACh release.

Therapeutic Implications
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The M4 receptor's strategic position as an inhibitor of the direct pathway and modulator of

dopamine signaling makes it a compelling target for various disorders.

Parkinson's Disease (PD) and L-DOPA-Induced Dyskinesia (LID): In PD models, loss of
dopamine leads to reduced M4R signaling.[20] Boosting M4R signaling with Positive
Allosteric Modulators (PAMs) can block the aberrant LTP in dSPNs that contributes to LID,
and has been shown to attenuate dyskinetic behaviors in both mouse and primate models.[2]
[17]

Schizophrenia: The antipsychotic-like effects of muscarinic agonists like xanomeline are
mediated in part through M4R activation.[21][22] By dampening hyperdopaminergic states,
M4R agonists or PAMs hold potential for treating the positive symptoms of schizophrenia.[13]
[23]

Dystonia: Blockade of M4Rs on Chis can normalize striatal dopamine release in mouse
models of DYT1 dystonia, suggesting that M4R antagonists may be a therapeutic strategy.
[13][19]

Addiction and Other Disorders: M4R has been implicated in alcohol use disorder, with M4R
PAMSs reducing alcohol self-administration in rats.[24] Activation of striatal M4Rs has also
been shown to reduce tic-like behaviors in murine models of Tourette syndrome.[25]

Key Experimental Methodologies
Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure synaptic currents and plasticity in striatal neurons.[2][16]

Slice Preparation: Mice (e.g., D1-tdTomato or D2-eGFP BAC transgenics) aged P80-P110
are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
The brain is removed, and 250-300 um thick parasagittal or coronal slices containing the
striatum are prepared using a vibratome. Slices are allowed to recover in a holding chamber
with oxygenated aCSF at 32-34°C for at least 1 hour.[2]

Recording: Slices are transferred to a recording chamber perfused with aCSF at 30-31°C.
dSPNs are visually identified using fluorescence and differential interference contrast (DIC)
microscopy. Whole-cell recordings are made using borosilicate glass pipettes (3-5 MQ) filled
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with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 EGTA, 2
MgCI2, and 2 Na2ATP.

Stimulation and Plasticity Induction: Excitatory postsynaptic potentials/currents (EPSP/Cs)
are evoked by a bipolar stimulating electrode placed in the corticostriatal pathway. A typical
spike-timing-dependent plasticity (STDP) protocol for inducing LTD involves pairing
subthreshold synaptic stimulation with somatically induced action potentials.[2]

Pharmacology: Specific receptor involvement is determined by bath application of selective
antagonists, such as the M4R antagonist muscarinic toxin 3 (MT3, 100 nM) or the D1R
antagonist SCH23390.[2]

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4864040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4864040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10809647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow: Whole-Cell Electrophysiology
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Caption: Workflow for studying synaptic plasticity in dSPNs.
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In Vivo Microdialysis

This technique measures extracellular neurotransmitter levels in the striatum of freely moving

animals.

Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically
implanted targeting the striatum (e.g., nucleus accumbens or dorsal striatum).

Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is
continuously perfused with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2
pL/min).

Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is
collected at regular intervals (e.g., every 20 minutes).

Analysis: The concentration of ACh or DA in the dialysate samples is quantified using high-
performance liquid chromatography (HPLC) coupled with electrochemical detection.

Genetic Models (Knockout Mice)

The use of conditional or whole-body knockout (KO) mice has been instrumental in dissecting

the specific roles of M4Rs.

dSPN-Specific KO: A Cre/loxP strategy is used to generate mutant mice that lack M4Rs
specifically in D1-receptor expressing neurons (D1-M4-KO mice).[2][9] This is achieved by
crossing mice carrying a floxed CHRM4 gene with mice expressing Cre recombinase under
the control of the D1 receptor promoter (Drd1a-Cre).

Validation: The successful and specific knockout is confirmed using techniques like real-time
guantitative PCR (qRT-PCR) to measure mRNA levels and immunohistochemistry or
Western blotting to assess protein expression in the striatum.[9][26]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding M4

receptor function and pharmacology in the striatum.

Table 1: M4 Receptor Expression and Signaling Changes in Disease Models
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. . Change in . L
Model Brain Region Observation Citation(s)
M4R
Reduction in
6-OHDA lesion Dorsolateral total M4AR
. ~20% decrease . [20]
(PD model) Striatum immunoreactiv
ity.
Maximal current
) from Oxo-M
6-OHDA lesion Decreased )
dSPNs ] agonist reduced; [20]
(PD model) Efficacy )
no change in
EC50.
Small decrease
DYT1 Knock-in Dorsolateral ] in M4R
) ) Slight decrease [26]
(Dystonia) Striatum fluorescence
intensity.
Alcohol Use Decreased M4R
Disorder Putamen Downregulated gene and protein  [24]
(Human) levels.

| CIN-d (Tourette model) | Striatum | Downregulated | M4, but not M1, receptors were

downregulated. [[25] |

Table 2: Pharmacological Modulation of Striatal Function via M4 Receptors
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Compound

Oxotremorine-
M (Oxo-M)

Type

Agonist

Experiment

Electrophysiol
ogy (dSPNs)

Key Finding Citation(s)

Induces GIRK-
mediated
currents;
maximal [20]
current is

reduced in 6-

OHDA model.

Muscarinic Toxin
3 (MT3)

Antagonist (M4-

selective)

Electrophysiolog
y (dSPNs)

Blocks the
induction of
(2]

spike-timing-
dependent LTD.

VU0467154

PAM

Behavior
(Alcohol model)

Systemic
administration
reduced alcohol
[24]
self-
administration

and seeking.

M4 PAM

(unspecified)

PAM

Behavior (LID

model)

Attenuated L-
DOPA-induced

o [2][17]
dyskinetic

behaviors.

Xanomeline

Agonist (M1/M4
pref.)

Behavior

(Tourette model)

Intrastriatal
administration

o [25]
reduced tic-like

behaviors.

| Oxotremorine | Agonist | Dopamine Release Assay | Potentiation of K+-stimulated DA release
was abolished in M4 KO mice. |[10][27] |

Conclusion and Future Directions

The M4 muscarinic receptor is a critical regulator of striatal function, acting as a powerful brake

on the direct pathway and a key modulator of dopamine-acetylcholine balance. Its preferential
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expression on dSPNs, where it directly opposes D1 receptor signaling, and its role as an
autoreceptor on cholinergic interneurons place it at a central nexus for controlling striatal
output.

The wealth of preclinical data robustly supports the M4 receptor as a viable therapeutic target.
The development of selective MAR PAMs and agonists offers promising new avenues for
treating L-DOPA-induced dyskinesia, the symptoms of schizophrenia, and potentially other
disorders characterized by striatal dysfunction.[22][23] Future research should continue to
focus on:

o Developing more selective pharmacological tools to dissect the roles of M4Rs on different
cell populations (dSPNs vs. Chis vs. cortical terminals).

e Understanding the downstream signaling pathways beyond cAMP that are modulated by
M4R activation.

 Investigating how M4R function is altered across the progression of various neurological and
psychiatric diseases.

A deeper understanding of these areas will be essential for translating the therapeutic potential
of MAR modulation into effective clinical treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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